molecular formula C8H6ClFO B1499479 2-Chloro-3-(fluoromethyl)benzaldehyde CAS No. 916791-72-5

2-Chloro-3-(fluoromethyl)benzaldehyde

Cat. No.: B1499479
CAS No.: 916791-72-5
M. Wt: 172.58 g/mol
InChI Key: UQKSEFCLIROKPO-UHFFFAOYSA-N
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Description

2-Chloro-3-(fluoromethyl)benzaldehyde (C₈H₅ClF₀O) is a halogenated benzaldehyde derivative characterized by a chlorine atom at position 2, a fluoromethyl group (-CH₂F) at position 3, and an aldehyde functional group. This compound’s unique substitution pattern combines electron-withdrawing (Cl, -CH₂F) and electron-donating effects, influencing its reactivity, solubility, and biological activity. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of enzyme inhibitors and antimicrobial agents due to its ability to modulate metabolic pathways and membrane permeability .

Properties

IUPAC Name

2-chloro-3-(fluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSEFCLIROKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652918
Record name 2-Chloro-3-(fluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-72-5
Record name 2-Chloro-3-(fluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(fluoromethyl)benzaldehyde typically involves the chlorination and fluoromethylation of benzaldehyde derivatives. One common method includes the reaction of 2-chlorobenzaldehyde with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(fluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Chloro-3-(fluoromethyl)benzoic acid.

    Reduction: 2-Chloro-3-(fluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(fluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(fluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve the formation of covalent bonds with target molecules, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Chloro-3-(fluoromethyl)benzaldehyde is compared with analogs differing in substituent type, position, or functional groups. Key findings are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Biological Activity/Applications
This compound C₈H₅ClF₀O Cl (C2), -CH₂F (C3), -CHO (C1) Moderate lipophilicity; enhanced metabolic stability vs. non-fluorinated analogs Enzyme inhibition, antimicrobial activity
2-Chloro-3-(trifluoromethyl)benzaldehyde C₈H₄ClF₃O Cl (C2), -CF₃ (C3), -CHO (C1) High lipophilicity; superior metabolic stability due to -CF₃ CYP1A2 inhibition; anticancer research
2-Chloro-5-(trifluoromethyl)benzaldehyde C₈H₄ClF₃O Cl (C2), -CF₃ (C5), -CHO (C1) Lower reactivity vs. C3-substituted analogs; altered electronic effects Intermediate in pesticide synthesis
2-Chloro-3-fluoro-6-methoxybenzaldehyde C₈H₅ClF₀O₂ Cl (C2), F (C3), -OCH₃ (C6) Increased solubility due to methoxy; reduced membrane permeability Moderate antimicrobial activity
2-Chloro-4-fluoro-3-methylbenzaldehyde C₈H₅ClF₀O Cl (C2), F (C4), -CH₃ (C3) Steric hindrance from -CH₃; reduced electrophilicity Limited bioactivity; niche synthetic uses
2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde C₁₄H₁₀ClF₀O₂ Cl (C4), F (C3), -OBn (C2) Bulky benzyloxy group; low metabolic stability Photoactive material precursor

Key Insights

Substituent Effects on Reactivity :

  • The fluoromethyl group (-CH₂F) in the target compound provides moderate lipophilicity compared to the -CF₃ group in 2-Chloro-3-(trifluoromethyl)benzaldehyde, which significantly enhances membrane permeability and metabolic resistance .
  • Methoxy (-OCH₃) or benzyloxy (-OBn) groups (e.g., in ) reduce electrophilicity at the aldehyde group, limiting nucleophilic substitution reactions.

Positional Isomerism :

  • Chlorine at C2 versus C5 (as in ) alters electronic distribution: C2-Cl directs electrophilic attacks to C5/C6, while C5-Cl deactivates the ring uniformly.
  • Fluorine at C3 (target compound) vs. C4 () modifies steric and electronic profiles, affecting binding to biological targets like enzymes.

Biological Activity :

  • Compounds with -CF₃ () exhibit stronger enzyme inhibition (e.g., CYP1A2) due to enhanced hydrophobic interactions.
  • Antimicrobial activity correlates with halogen placement: 2-Chloro-3-fluoro-6-methoxybenzaldehyde shows moderate activity, while bulkier analogs (e.g., ) are less potent.

Biological Activity

2-Chloro-3-(fluoromethyl)benzaldehyde is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring both chlorine and fluoromethyl groups, enhances its reactivity and interaction with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H7ClF
  • CAS Number : 916791-72-5
  • Appearance : Pale yellow liquid with an aromatic odor

The presence of the chlorine and fluoromethyl groups contributes to the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can undergo various chemical reactions, which may lead to the formation of biologically active derivatives:

  • Oxidation : Converts the aldehyde to corresponding carboxylic acids.
  • Reduction : Yields alcohols that may exhibit different biological activities.
  • Substitution Reactions : The chlorine atom can be substituted with nucleophiles, potentially enhancing pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens. For example, studies have shown that certain synthesized analogs demonstrate significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting potential application in cancer therapeutics. The structure-activity relationship (SAR) studies indicated that modifications on the benzaldehyde moiety could enhance potency against specific cancer types.

Case Studies

  • Antifungal Activity : In a study focusing on antifungal compounds, derivatives of this compound were tested against Candida albicans. Results showed a dose-dependent inhibition of fungal growth, highlighting the compound's potential as a lead for antifungal drug development.
  • Enzyme Inhibition : Another study explored the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that certain analogs could effectively inhibit enzyme activity, suggesting their utility in modulating metabolic disorders.

Research Findings Summary Table

Study FocusCompound DerivativeBiological ActivityReference
Antimicrobial ActivityThis compound derivativeInhibition of E. coli
Anticancer ActivityModified benzaldehydeReduced proliferation in cancer cells
Antifungal ActivityFluorinated derivativeInhibition of C. albicans growth
Enzyme InhibitionVarious analogsEffective enzyme inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(fluoromethyl)benzaldehyde
Reactant of Route 2
2-Chloro-3-(fluoromethyl)benzaldehyde

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